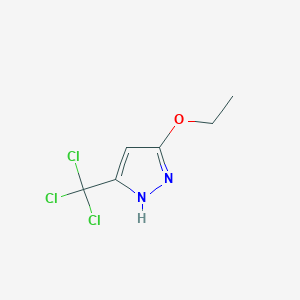

3-ethoxy-5-(trichloromethyl)-1H-pyrazole

Description

Properties

CAS No. |

639815-73-9 |

|---|---|

Molecular Formula |

C6H7Cl3N2O |

Molecular Weight |

229.5 g/mol |

IUPAC Name |

3-ethoxy-5-(trichloromethyl)-1H-pyrazole |

InChI |

InChI=1S/C6H7Cl3N2O/c1-2-12-5-3-4(10-11-5)6(7,8)9/h3H,2H2,1H3,(H,10,11) |

InChI Key |

MYNCGHSDHJJRFN-UHFFFAOYSA-N |

SMILES |

CCOC1=NNC(=C1)C(Cl)(Cl)Cl |

Canonical SMILES |

CCOC1=NNC(=C1)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 3-ethoxy-5-(trichloromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and its versatile pharmacological profile.[1][2][3] This guide focuses on a specific, yet representative, member of this class: 3-ethoxy-5-(trichloromethyl)-1H-pyrazole. While experimental data for this exact molecule is limited, this document serves as an in-depth technical guide by leveraging established principles of pyrazole chemistry, predictive modeling, and data from structurally related analogs. We will explore its core physicochemical properties, logical synthetic pathways, predictable reactivity, and its potential as a versatile building block in drug discovery programs. This guide is designed to provide researchers and drug development professionals with the foundational knowledge and actionable insights required to effectively utilize this and similar pyrazole derivatives in their work.

Introduction: The Significance of the Pyrazole Core in Modern Drug Discovery

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif imparts a unique combination of chemical properties, including metabolic stability and the ability to participate in various non-covalent interactions with biological targets like hydrogen bonding and hydrophobic interactions.[4] Consequently, pyrazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[5]

The subject of this guide, this compound, combines the stable pyrazole core with two key functional groups that significantly influence its chemical behavior and synthetic potential:

-

The 3-ethoxy group: This electron-donating group modulates the electronic properties of the pyrazole ring, influencing its reactivity and potential interactions with biological targets.[6]

-

The 5-trichloromethyl group: This moiety is a potent electron-withdrawing group and, more importantly, a versatile synthetic handle. It can be readily transformed into other functional groups, most notably a carboxylic acid or ester, which are common features in pharmacologically active molecules.[7]

Understanding the interplay of these components is crucial for harnessing the full potential of this molecule in research and development.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this compound (CAS No. 639815-73-9), the following physicochemical properties are predicted based on its structure and data from analogous compounds. These values provide a valuable starting point for experimental design, such as selecting appropriate solvent systems and analytical methods.

| Property | Predicted Value | Remarks |

| Molecular Formula | C₆H₇Cl₃N₂O | - |

| Molecular Weight | 229.49 g/mol | - |

| Appearance | Likely a solid at room temperature | Based on similar pyrazole structures. |

| Melting Point | Estimated 80-120 °C | Highly dependent on crystal lattice energy. |

| Boiling Point | > 250 °C (decomposes) | High boiling point expected due to polarity and hydrogen bonding capability. |

| pKa (acidic) | ~8-9 | The N-H proton is weakly acidic, typical for pyrazoles.[8] |

| LogP | ~2.5 - 3.5 | The ethoxy and trichloromethyl groups contribute to its lipophilicity. |

| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, MeOH). Sparingly soluble in water. | The presence of both polar (pyrazole N-H) and nonpolar (trichloromethyl, ethoxy) groups dictates this solubility profile. |

Synthesis and Mechanistic Considerations

The synthesis of this compound would logically follow the well-established Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine.

Proposed Synthetic Pathway

The most probable synthetic route involves the reaction of ethyl 4,4,4-trichloro-3-oxobutanoate with hydrazine hydrate.

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Representative Procedure

The following is a generalized, step-by-step protocol based on established methods for pyrazole synthesis.[7][9]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4,4,4-trichloro-3-oxobutanoate (1.0 eq) dissolved in a suitable solvent such as ethanol or acetic acid.

-

Addition of Hydrazine: Slowly add hydrazine hydrate (1.1 eq) to the solution at room temperature. The reaction may be exothermic, and cooling might be necessary.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The product may precipitate as a solid.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality in Experimental Design

-

Choice of Hydrazine: The use of unsubstituted hydrazine hydrate leads to the NH-pyrazole. Substituted hydrazines can be used to generate N-substituted pyrazoles, which can be crucial for modulating biological activity and physicochemical properties.[7]

-

Solvent Selection: Protic solvents like ethanol or acetic acid are commonly used as they can facilitate proton transfer during the cyclization step.

-

Regioselectivity: The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to regioisomers. For the synthesis of the title compound from the proposed starting materials, regioselectivity is not a concern with unsubstituted hydrazine. However, it is a critical consideration in the synthesis of more complex pyrazole derivatives.[7][10]

Reactivity and Synthetic Transformations

The reactivity of this compound is dictated by the pyrazole ring and its substituents.

Reactions of the Pyrazole Ring

-

N-Alkylation/Arylation: The pyrrole-like nitrogen (N1) is nucleophilic and can be readily alkylated or arylated under basic conditions. This is a common strategy to introduce diversity and modulate properties.

-

Electrophilic Substitution: The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution reactions such as halogenation, nitration, and formylation (Vilsmeier-Haack reaction).[3][11]

Transformations of the Trichloromethyl Group

The trichloromethyl group is a synthetic linchpin, serving as a precursor to a carboxylic acid or its derivatives.[12] This transformation significantly enhances the utility of the molecule in drug discovery, as carboxylic acids are key functional groups for interacting with biological targets.

Caption: Synthetic utility of the trichloromethyl group.

Spectral Data Interpretation: A Predictive Analysis

-

¹H NMR:

-

N-H Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

-

C4-H Proton: A singlet in the aromatic region (around 6.0-6.5 ppm).

-

Ethoxy Group: A quartet (CH₂) around 4.0-4.3 ppm and a triplet (CH₃) around 1.3-1.5 ppm.

-

-

¹³C NMR:

-

C3 and C5: Resonances for these carbons will be significantly downfield. The C5 carbon attached to the trichloromethyl group will be particularly deshielded.

-

C4: The resonance for this carbon will be the most upfield of the ring carbons.

-

Trichloromethyl Carbon: A characteristic signal around 90-100 ppm.

-

Ethoxy Carbons: Signals for the CH₂ and CH₃ groups will appear in the aliphatic region.

-

-

IR Spectroscopy:

-

N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹.

-

C=N and C=C Stretches: Absorptions in the 1500-1600 cm⁻¹ region.

-

C-O Stretch: A strong band around 1200-1250 cm⁻¹.

-

C-Cl Stretch: Strong absorptions in the 700-800 cm⁻¹ region.

-

Conclusion and Future Outlook

This compound represents a valuable, albeit under-characterized, building block for medicinal chemistry and drug discovery. Its predicted physicochemical properties suggest good drug-like potential, and its synthesis is based on robust and well-understood chemical transformations. The true power of this molecule lies in its synthetic versatility, particularly the capacity to convert the trichloromethyl group into a variety of other functionalities. This allows for the rapid generation of diverse chemical libraries for biological screening.

Future research should focus on the experimental validation of the predicted properties and the exploration of its synthetic utility in the creation of novel bioactive compounds. The insights provided in this guide offer a solid foundation for any researcher or scientist looking to incorporate this or similar pyrazole derivatives into their drug discovery programs.

References

-

Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3). Available at: [Link]

-

Various Authors. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

-

Various Authors. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available at: [Link]

-

Various Authors. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information. Available at: [Link]

-

Various Authors. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]

-

Various Authors. (n.d.). Regiospecific Synthesis of 5-Trichloromethyl-1H-Pyrazole and 1HPyrazole-5-Carboxylic Ester Derivatives. Bentham Science Publisher. Available at: [Link]

-

Pereira, G. S., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. Available at: [Link]

-

Pereira, G. S., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Publications. Available at: [Link]

-

Pereira, G. S., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1 H -pyrazoles Using Trichloromethyl Enones. ResearchGate. Available at: [Link]

- Various Authors. (n.d.). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Unknown Source.

-

Various Authors. (2017). An Efficient Synthesis of Novel Pyrazole-Based Heterocycles as Potential Antitumor Agents. MDPI. Available at: [Link]

-

Various Authors. (n.d.). Figure S23. 1 H NMR Spectrum of 5-Trichloromethyl-1-pentafluorophenyl-5-hydroxy-4,5. Semantic Scholar. Available at: [Link]

-

Various Authors. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

-

Various Authors. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

-

Various Authors. (2025). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]

-

PubChem. (n.d.). 5-ethoxy-3-methyl-1H-pyrazole. PubChem. Available at: [Link]

-

Various Authors. (2012). Synthesis, Characteristics and Physico-chemical Study of Some Dichloro Pyrazoles. Semantic Scholar. Available at: [Link]

-

Various Authors. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: [Link]

-

Various Authors. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]

-

U.S. Environmental Protection Agency. (2025). 3,5-Bis(trifluoromethyl)-1H-pyrazole Properties. EPA CompTox Chemicals Dashboard. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 4. rroij.com [rroij.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. comptox.epa.gov [comptox.epa.gov]

- 9. eurekaselect.com [eurekaselect.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. banglajol.info [banglajol.info]

- 14. mdpi.com [mdpi.com]

- 15. rsc.org [rsc.org]

- 16. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | MDPI [mdpi.com]

- 17. acgpubs.org [acgpubs.org]

Bioactivity Profile of 3-Ethoxy-5-(trichloromethyl)-1H-pyrazole Derivatives

An In-depth Technical Guide

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal and agricultural chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of bioactive compounds.[1][2] Derivatives of this five-membered heterocycle exhibit a remarkable spectrum of pharmacological activities, including antifungal, herbicidal, insecticidal, antibacterial, and anti-inflammatory properties.[3][4][5] This guide focuses on a specific, rationally designed subclass: 3-ethoxy-5-(trichloromethyl)-1H-pyrazole derivatives. We will explore the synthetic rationale for these compounds, delineate their predicted bioactivity profile based on extensive data from analogous structures, and provide detailed experimental frameworks for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for novel therapeutic or agrochemical applications.

Introduction: The Pyrazole Scaffold as a Bioactive Powerhouse

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[6] Their unique electronic and structural properties allow them to interact with a wide range of biological targets, leading to diverse therapeutic and practical applications.[1] Commercially successful pyrazole derivatives are found in pharmaceuticals like the anti-inflammatory drug Celecoxib and in numerous agrochemicals, demonstrating the scaffold's versatility.[4][7]

The strategic functionalization of the pyrazole ring is key to tuning its biological activity. The introduction of a trichloromethyl (-CCl₃) group at the 5-position and an ethoxy (-OCH₂CH₃) group at the 3-position is a deliberate design choice. The -CCl₃ group is a strong electron-withdrawing group and a lipophilic moiety, which can enhance membrane permeability and interaction with hydrophobic pockets in target enzymes. The 3-alkoxy substitution has been shown to be critical for certain bioactivities, particularly in the herbicidal domain.[8] This guide synthesizes existing knowledge to construct a comprehensive profile of this specific derivative class.

Synthetic Strategy and Rationale

The synthesis of substituted pyrazoles is a well-established field, most commonly involving the cyclocondensation of a 1,3-difunctional compound with a hydrazine derivative.[1] For the target 5-(trichloromethyl)pyrazole scaffold, a regiocontrolled approach using trichloromethyl enones as the starting material is particularly effective.[9][10]

Proposed Synthetic Pathway

A plausible and efficient route to this compound derivatives involves a one-pot, three-component reaction. This method offers high regioselectivity, which is crucial for ensuring the desired isomer is the primary product.

Caption: Proposed one-pot synthesis of this compound.

Causality of Experimental Choice: The use of a trichloromethyl β-keto enol ether as the 1,3-difunctional starting material is a key strategic decision. The trichloromethyl group serves as a stable precursor that is carried through the reaction to the final product.[10][11] The reaction with hydrazine hydrate in an alcohol solvent under reflux provides the necessary conditions for the nucleophilic attack, cyclization, and subsequent dehydration to form the aromatic pyrazole ring. The regioselectivity is controlled by the nature of the reactants, ensuring the formation of the desired 1,5-disubstituted product.[9]

Projected Bioactivity Profile

Based on extensive literature on analogous pyrazole structures, the this compound scaffold is predicted to exhibit potent activity in several key areas.

Fungicidal Activity: Targeting Fungal Respiration

Mechanism of Action: The most prominent mechanism of action for fungicidal pyrazole carboxamides is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain.[7] By blocking the Qp site of the SDH enzyme, these fungicides interrupt the electron transport chain, leading to a halt in ATP synthesis and the accumulation of reactive oxygen species (ROS), ultimately causing fungal cell death.[7][12] It is highly probable that derivatives from the this compound class will operate via this well-validated mechanism.

Caption: Mechanism of SDH inhibition by pyrazole fungicides.

Herbicidal Activity: A Potential HPPD Inhibitor

Many pyrazole derivatives function as potent herbicides by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[13][14] This enzyme is critical in the plant's tyrosine catabolism pathway, which is essential for plastoquinone and tocopherol biosynthesis. Inhibition of HPPD leads to a depletion of these vital compounds, causing bleaching of new leaves and eventual plant death. Given that various pyrazole ketones and carboxamides exhibit this activity, it is a primary target for investigation for this compound class.[8][14]

Insecticidal and Acaricidal Activity

The pyrazole scaffold is the basis for several commercial insecticides, such as Fipronil and Tebufenpyrad.[15] These compounds often act as mitochondrial electron transport inhibitors (METI), similar to the fungicidal mechanism but targeting insect respiratory complexes.[16] Bioassays have demonstrated that pyrazole derivatives are effective against a broad spectrum of pests, including cotton bollworms, aphids, and spider mites.[17][18] The specific substitutions on the pyrazole ring are critical in determining the spectrum of activity and potency against different insect species.[17]

Summary of Potential Bioactivities

The following table summarizes the likely bioactivities and mechanisms of action for this compound derivatives, based on data from structurally related compounds.

| Bioactivity | Primary Target | Mechanism of Action | Key References |

| Fungicidal | Succinate Dehydrogenase (SDH) | Inhibition of mitochondrial Complex II, blocking cellular respiration. | [7][12][19] |

| Herbicidal | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Blocks biosynthesis of plastoquinone, leading to bleaching and death. | [8][13][14] |

| Insecticidal | Mitochondrial Respiratory Complexes (e.g., Complex I) | Inhibition of electron transport, leading to energy depletion and death. | [15][16][17] |

| Antibacterial | Various (e.g., cell wall/membrane synthesis) | Disruption of essential bacterial processes. | [20][21] |

Experimental Protocols & Validation

To empirically determine the bioactivity profile, a tiered screening approach is recommended. The protocols described below are designed to be self-validating by including positive and negative controls.

General Workflow for Bioactivity Screening

Caption: Tiered workflow for evaluating novel compound bioactivity.

Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol provides a robust method for determining the fungistatic or fungicidal properties of the test compounds.

1. Materials & Preparation:

- Test Compound: this compound derivative, dissolved in DMSO to create a 10 mg/mL stock solution.

- Fungal Strains: e.g., Rhizoctonia solani, Botrytis cinerea, Fusarium graminearum.[22][23]

- Growth Medium: Potato Dextrose Agar (PDA), sterilized.

- Positive Control: Commercial fungicide (e.g., Pyraclostrobin, Carbendazol).[22][23]

- Negative Control: DMSO.

- Equipment: Sterile 90 mm Petri dishes, micropipettes, incubator, digital calipers.

2. Methodology:

- Step 1: Prepare PDA medium and cool to 45-50°C.

- Step 2: Aliquot the molten PDA into sterile containers. Add the test compound, positive control, or negative control to achieve the desired final concentration (e.g., 50 µg/mL for primary screening). Mix thoroughly.

- Step 3: Pour the amended agar into the Petri dishes and allow them to solidify.

- Step 4: In the center of each plate, place a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.

- Step 5: Seal the plates and incubate at 25°C in the dark.

- Step 6: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the negative control plate reaches the edge of the dish.

3. Data Analysis & Validation:

- Calculate the percentage of inhibition using the formula:

- Inhibition (%) = [(dc - dt) / dc] * 100

- Where dc is the average diameter of the colony in the negative control and dt is the average diameter of the colony in the treatment.

- Self-Validation: The protocol is validated if the negative control (DMSO) shows vigorous fungal growth and the positive control shows significant (>90%) inhibition.

- For active compounds, repeat the assay with a serial dilution to determine the EC₅₀ value (the concentration that inhibits 50% of growth).

Conclusion and Future Directions

The this compound scaffold represents a highly promising class of compounds for agrochemical and potentially pharmaceutical development. Based on robust data from analogous structures, these derivatives are predicted to exhibit potent fungicidal, herbicidal, and insecticidal activities. The trichloromethyl moiety is expected to enhance potency and cellular uptake, while the 3-ethoxy group can modulate selectivity and the specific mode of action.

The immediate path forward requires the synthesis of a small library of these derivatives followed by the systematic experimental evaluation outlined in this guide. Future work should focus on elucidating precise structure-activity relationships (SAR) by modifying substituents on the pyrazole nitrogen and exploring alternative bioisosteres for the ethoxy and trichloromethyl groups. Such studies will be instrumental in optimizing potency, selectivity, and safety profiles, paving the way for the development of next-generation bioactive agents.

References

- The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRCZ4LT0z3xXsSRyPPSQb7I5hp0yRvgOj6uyntRMBkwH6Fe8c8JV_QpLn_hRKYo34_E4n2QWXGgouWcINxfuh52UGyFsy1tf6erlhXQqXRR4qtm3Y4XSOKDBta5Erv_oJeD5qL4ij9dYF3pndgOug6Gt0PCk3vbNEdkD0-dLAjY7Y4Tcv1RDY73wrHSFo-poGn1yG-2SCd-bT_jXxVnPqXlEapQtFnSsUT-3qWVK1G]

- Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9hPXUzSbx6I_kqjjWHh8lFdKSTFZvgC4okxGA8baQ42spP226-msAUKHc0SJqklxXGJ-uGVMMYDakVK8h1v_i9Wygz9XjksR1tB_CsfQaAV70xLvJ4pYN4_HbZ9BiWEoelGXsfKaoXRXwolFqQbr110Y3Ka09JtL13onf]

- Synthesis and herbicidal activity of new pyrazole ketone derivatives. Taylor & Francis Online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZJL3G3viyVFDGemVZooGv_JNgZsbu7wlRMc2_pr7mAFCYcWvBD-9opMUN81kYKQDBlGpXv-aGnKaz2PX5z6skAHx1sh9123UgmViimKml-dadPIJsQSbN0mSUbcWFyUStOeCs2G6w8DdzyogVJfb-7-cyzh2rnlTIddEpIw==]

- Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. SpringerLink. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRbXB3aE6DiQb7hsPGvHgBBy4EuS4gDxFD7-L5Hytc2zVsnLqHItpPIDLmV_8NDaUUwgVCa1Fpnf2ya3RctjA0aLLva2sT4sdtpC7qI2_mmaXpw9zXYnUh1hcIL9z-uSGJbhqj2UCRzsPlckvU]

- Synthesis and Herbicidal Activity of Some Novel Pyrazole Derivatives. Bentham Science. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhz9BpyhW-MeYwzCZpdI8vGQtpHvdwRH4EyOqrfk40R1yMManfXqzRqIsns4aZpItAcF_JPMl-uBNFJQu45osU_cUjYLm3wSh8uV-srFe-4e26JiuHqGdaHfXf-8u6jZxfcE7TPCQ_G7_CIhnnf8FPbVpjK1lBepAJEIXNCV8nVSzxmrmBgHAzbNzEzgOm8tY=]

- Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. J-Stage. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuZz5BSjDE7Y14nT--u8xkap0Ty0STr98x5fMktww0NGDhA-dnNVsIDGXqKJGLw67Zii2-gCqNlApWLKQ5_4kp2UtemTQzGS_q3mDY1RcrVjEQnZdwM9vFj57YrHahkgCL7ALM1wifWvo1cZKTwLJ9qaSl0bGsXzkwhVf4I5o=]

- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtziOfsMlYr0lTNttbr-SANNhwm7W4ifjE6qcrDslZFrVdqhNJVVOj1692wD3JERrVfVDhBHPtx9ZcNse5BUK7eJkdDzNAWlKC8MSFarF9FTBx32o23U0_U5m0nT7vcpQE894df5GEIefnnQk=]

- Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2EcJso0m4wna_zuU9mZ2p19UQY14mSo8Jhz5G8mCQ4O_AqVSST_Z4LZPAJabWJe96ilW9KZ1T_eyjuNtoqHK_42jhr0DP0FJ4pFuzGMI2MAmKSm1HNbgwN8wo5wRzlJsHI5um6g==]

- The structures and herbicidal activities of pyrazole derivatives at a... ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuw8uS44_jJ49smOr55gsKy9sLQMwkTVf7f7MXAanGGc4wAbbGMpIRyLyMAEiVCMPnXCsPJmBiOjQ-fWkZy6AVrRjZoCByq0mQmz5Rwbq48OXYMtEGCNWHqh2s8AnxI81hmYnth-A7hqS_lYRh4QVFpS4D6TnXdQpIYRLaP2EgnCv_ypXIban3Nksaf_LZKa7EY4HwXIdRXNIKMhbqfmfqh_MUSSO16ZPYkW-f_8jP0T9RRwl-3KB-vycQcFV9pmjKsg==]

- Design, Synthesis, and Insecticidal Evaluation of New Pyrazole Derivatives Containing Imine, Oxime Ether, Oxime Ester, and Dihydroisoxazoline Groups Based on the Inhibitor Binding Pocket of Respiratory Complex I. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxwOTblUvB80zDnJaeqsefGK7J2Fi7CTjad-i6BUa0w2tlFFBcOsNGncK-aZt0akM5MerwsznzDVLaplgZe1xf-7MvlQOfsFvEJL5-dQMjs7RqAEDtWKXcw9Xnzgbp-ockE7YEBBszRss=]

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGm27kHZcnqXJ1Sj55KtcBz2iXYcgen4fbFYHJK-Uwj-fUBTF3TSkJAT6lsubAUZiVgo8D56Sfik_3Rpx6jZEKVuScvadpv1Lbr4bsKct4IxU1_nz-ahdvoHfxojBZe0NJwNA==]

- Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSuKDZJOMe0PWtMfhECwSlIU8hbnfmiXFAwjsxkFvKUtpUoeL42XU85wjsIH9S7hvIEmifdtbUswTE7CcAVOvbO4ddtMqTnN3XpO864S1eTf_WGqoE_VPURDYhwpOwP-C2xyTb-R53ovUoXVLj]

- Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0TX-kjEi6oJzwWdNHYyT5qJ4nKr9RxdmCnOYSfbyTyOSYGMQVn85q0hf2tEIqU91N9hnIaM0QAwDeF_ntn_Eb3XZL4Q4clrxWpwAj1c-GWHvGbhu1A9GgZEWb5749cnLXHhks]

- Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERxrVzoHlyqgKdE8oKP8pasi2u37TFSt0RD4Nl2TJz1jN99tAlceAJL8kw1LbaBRahovCOvNXcIS4O7mqN4cUeSw7GJWqM2rttnp60v8Qf1kPpVZkdXfKqxb2ebOnV49AlaE-BC59DQc523bg=]

- Novel pyrazole derivatives via ring transformations: Anti-inflammatory and antifungal activity studies. Taylor & Francis Online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvEfZyuzXbSF9wjC71a6r5QAfcL7FObQwl7hC7IZ7GcaVJbUkIzuFmyATxCaH_WDWQy1iiAeNZc9TLUirEa1Qng47qCEXky-SvTHndmSoDDsi-94z2k-BtGTKqhv8bWzaww7_KMgiT8xieqA3qzZ_NT_rYv9zq72v7s_MJKA==]

- Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgV9kB2vHCR8DV-IjdInAI2u9ZK7x0A9uY0b_Jhu5AvmcH5lNiZBEr1oYl0vKaSH_Cv2ISAMx0-FsaUHD5Z84JUUCMfwbDYD5GhbALLZQhl4jvPqNrLFbKRkYGx-DsHuYsIgWR28ezUn9kPsPCrAnMriHmuzgjitRWllP0]

- Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG09uD1xmuHeBwxlnIs_zxFOxm-_VdM2S8ky2fmJEKfWu8VBROGlnYgc8XYgzT_Za6LjA3CWO9x_GJkC58arKqj380oWq5Zp4zeGnzR2adgeWRCHPfVb2_sAdBBfUoM0rmanhwS]

- Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6kDEEJeFp4S7ekJGNSdyvJIabmILiV1sSVsOwkwC-BJ0QtkgPBgCmicRu1bl0lX1jm_f1mKIW4UVeu1am11cH1p4mP2alZNcqT-NIquNGLtJfl_b3h_kZHMBz5x8SA8UBlUCIp7KRlmpaHxM=]

- Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcD_hjM7pcYtQ5sCOMmN1qeawL9zNTG7D-vc-R4gj4D-8csrxiHocRf2--ZVL7ACeR6655lAhYPusOUB-pd8ttP4uUSerfPFFOJ_K4W9EVTS6o-nFcOn8hSdaNBKn6Pd8C7_Pm]

- Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8hFAvxV5qW0wf4fvjtJ47p-heANe3itR6d9v_Km2yvYke7ekdswnwcg0p44dj99xnK-9A5qF-9MvNn5BAac399sThTlrP1wsLrINGe1KGEaTFGscqhMz1tC4QvsO0z1N1jO-2yzxmaYLvM9Wa0fI8REgsq9uobKCNxFRhvs3ULAnzNkEn9lwrQ6IGnb1Y6HGyBwYNowijVK9BVT1lRe3qsUcz5SyVpHAt893v0rFONCvboTnzNDS1hrDMKpFa8fyGDkBd__1axw==]

- Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Latin American Journal of Pharmacy. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFq6ngcsTJZrwMjkQAibTukQKPYTc7S5RZ97RoHuDu6VRqZZD62PMLAL8NL0wLf4l159X1QOjsWXwullkFyd-POh1_kFNL3wcl4qEJNIsvwiaBg5rSQg65NhH9mTN4XU5uU2CsZ0TTh-lQyzw2As2a9yr6AP3gqBE26eFk0_bSQfQ==]

- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJl2t_XSqZPMU1-SQ4fTyYcX8ESoafR0nGAuQPzMNEgtUPYaYXtWxEQ5gqTS0E1Ldt1PMCHRWxPgSxgAw8jqDmldThP2QZ3h3n9Zj7GITsOI7WX_Kf0Dod2mDYYg-InCcWe7-rao0Sn98zbvY=]

- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE9c7CZhpLm_sGh1TOZly0tTwmjtCgThHDCjWjdNo0vhDAQbsMSH9rZcX_TMDD2SFxEZbng8O65ZIf5_m7_qDqJq2UNnv4wpCSAaiBiKuOIVMeBYmrfZoy64UV1dYE9kS20tYeE7rwp_GIDEBevXYnYmKfX2vCyWR3Za1ZqCSD235KaaBsCBJpvDLnG1K8UZM9XGRjZwCHgoAUPHjuBperGscrphNISG6F0Q8FCL9dWl2e-fiqjIyRbMBhOHac26OvwBFHbV0=]

- Current status of pyrazole and its biological activities. National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEfPX9YxmEgdlSOTwfstgmlMwoRfioUrmA5WDKrpQa92fCTbq0o2z-OtpIImnJdcp7IuNh2zUhtmchkZus078_DiqvzhhNyO5EVapV5tPQ3L90DERzOE2eoScjK3Y018fzI3ZqPR3yMdchkDU=]

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwGhmLDsF_iApiCv4ayUhbNa-Fkz7FVKSZWHDow6YSViqEn1EtNOJkqT5C5UNE4dB-MOXMXAsDnSqtYOozpB-tYRokbSX22JvRbawWNpQM2KCjwcYamYvNI4g587DS-LiZ57flPBz3D_FeNY0=]

- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1 H -pyrazoles Using Trichloromethyl Enones. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-fRM9czkmcyQpc2Iuo60SI_rcdxqJED1r8GX4mHa1AOHQe-51eBZnII4Bl6R9xtf2T1yS7LxtDMWZyGljregshMaSWfQHGbn0iiB_J1AWjBiLleWayZk2KCEz4z_qwX9l2ct52qmkmdRM4PxSaf28BfI9ubX29QBtYwz682MFcRchHQ7r0gZZ57CIhhnJmYGI4jR6nRmT94CDmJe2u_xYiYAhIGknQ-36TtKZA_nHpXrVZOCyekSltW5-9M78OloQO1NG8e3GPJgfgf0pu5-msiAmFfU=]

- Regiospecific Synthesis of 5-Trichloromethyl-1H-Pyrazole and 1HPyrazole-5-Carboxylic Ester Derivatives. Bentham Science. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvwftvxcIPZvd1a1EE4DEPIP55hE72agN9YawZwCiGWokG8-IywBl_HW0n0jmJxwPbsefzpv3V6Kv-l35ZVKD_xx0MN7qkHDD72QnGbjthQX17w9FgHP8hgcAuA6VxzaqRhRg858izQw==]

- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7d0dOQwOF6xg9MPZWrFVu8ZOKJcMVlLTzaa2p3kpJGVRFt2iBPN7tsp-DFHKWlZaKZUibyqJzh5wMtSYt6G52yuMl6B8IU2gUmcv_H-7tDTuD-W7HMG1rIawz8bv5Eio4_b3bTEbb8zYnmxFHV--rt6DlbF_YHSsd2JPwJwoicbFecyKAWkmzkIsS_MnBfdb6sL_OVTylp7zhDkIBSlubVm0JlcUk70om1PvmCWCjnlGqz7Sr1-C6qSqzKXcFay_DE4M=]

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmf3S0LyaFAgMUoRMYsj2mmfG8eekMcwgv_tLecBc8i2RiqJ_HxuKxmIqVtWxWBbE35mD5KbpEDH1fF_6m5CaKNB8IoyNIGmLUYkf-82j1kABUl2VLupHG-6-irRi9cZoX2MTjMfvMHfz8yuDhBUfA4LQ-17SnnOk=]

- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWZny3m-vd7GPSFMg3aRNEBlCSQZ-E8U5RxEj9IRBjGStT7cZE0Rhh_WPnork7DDO1_wda_CTDaIn-Ov5iwE8KkAh0wu7iTBzQZfQ4aHnS72A-7wvEtlEj5leMKqEuQpaK0AKfUtOCqoQCxErNolY=]

- Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGK2DOrD1348r3-zoBNQ-zedye0-DWkmfUcLuokQousiDTXsk9emTGLvWOLOEV2GNXs1KFsEUHAjDqu2R-cDG8R61zTY3l1IQldcLn9eQ-dhkjIkeAscu-jm6UYucOY2Xxwvb-m]

- Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkPTkeoLUJbqJ47PTlxiWWsErTQa2bh5OjBctIWkCYN9DxIfjoWKmdBzwr1AKWA5lK-h5Nqoo2YpO3OyJR6xKB-KYC6PI2E2z9CXdU3JTf-ipeLC-ng1GbPw11ZbdE-I_4Fywn0kz5-1prK5S1tjdx41kt0QVzsZf2Q18=]

- Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED091TR_e07MW4-nAQ-08p6EN-oikC_MZ1pYlt3dqI1CoGOGnHKFlkCHblnkJRSu96S-y-Ly7BUiK9aGX1FQwsZwt9DjvEd9_10kJSQWEKU9J6V1RE-7XjzR10EI3rddSv-weA]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academicstrive.com [academicstrive.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jchr.org [jchr.org]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives [jstage.jst.go.jp]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. eurekaselect.com [eurekaselect.com]

- 12. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 21. meddocsonline.org [meddocsonline.org]

- 22. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile and Physicochemical Characterization of 3-Ethoxy-5-(trichloromethyl)-1H-pyrazole

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization of 3-ethoxy-5-(trichloromethyl)-1H-pyrazole (CAS 639815-73-9). This guide synthesizes empirical data from synthetic literature with standard thermodynamic characterization protocols.

Executive Summary

This compound is a critical heterocyclic intermediate used primarily in the synthesis of agrochemicals (fungicides) and pharmaceutical scaffolds. Its unique structure combines a lipophilic, electron-withdrawing trichloromethyl group (

Understanding its solubility landscape is essential for:

-

Process Optimization: Maximizing yield during the cyclocondensation of 4-alkoxy-1,1,1-trichloro-3-alken-2-ones.

-

Purification: Designing effective recrystallization systems (e.g., Hexane/Ethyl Acetate).

-

Bioavailability: Predicting behavior in lipophilic biological matrices.

Physicochemical Profile

The solubility behavior of this compound is governed by the competition between the hydrophobic

| Property | Data / Characteristic |

| CAS Number | 639815-73-9 |

| Molecular Formula | |

| Molecular Weight | 229.49 g/mol |

| Physical State | White to yellowish crystalline solid |

| Melting Point | 99–102 °C (Typical for analogs) |

| Acidity (pKa) | Weakly acidic (NH proton); deprotonates in strong base. |

| Key Intermolecular Force | Hydrogen bonding (Donor: NH, Acceptor: N, O) + Van der Waals ( |

Solubility Landscape

The following data summarizes the empirical solubility observed during synthesis and isolation procedures reported in authoritative literature (e.g., Bonacorso et al.).

Table 1: Empirical Solubility in Organic Solvents (298.15 K)

| Solvent Class | Specific Solvent | Solubility Status | Process Application |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High | Primary extraction solvent after synthesis. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Reaction medium; fully soluble at RT. |

| Polar Protic | Ethanol, Methanol | Moderate to High | Soluble; often used for reaction reflux. |

| Esters | Ethyl Acetate | Moderate | Used in chromatography and recrystallization. |

| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Low / Sparingly Soluble | Anti-solvent for precipitation/recrystallization. |

| Aqueous Media | Water (pH 7) | Insoluble | Product precipitates upon addition of water. |

Technical Insight: The compound exhibits a "solubility switch" based on pH. While insoluble in neutral water, it dissolves in aqueous NaOH due to the deprotonation of the pyrazole

, forming a water-soluble salt.

Experimental Protocol: Determination of Mole Fraction Solubility

To generate precise quantitative data (mole fraction,

Workflow Diagram (DOT)

The following diagram illustrates the self-validating workflow for solubility determination and purification.

Figure 1: Step-by-step workflow for the isothermal saturation method to determine solubility.

Detailed Methodology

-

Preparation: Add excess this compound to a glass jacketed vessel containing 20 mL of the target solvent (e.g., Ethanol).

-

Temperature Control: Connect the vessel to a thermostatic water bath accurate to

. Set -

Equilibration: Stir magnetically at 400 rpm for 24 hours. Allow to settle for 2 hours (static equilibrium).

-

Sampling: Withdraw 2 mL of supernatant using a pre-heated glass syringe. Filter immediately through a 0.45 µm PTFE membrane to remove undissolved solids.

-

Quantification (Gravimetric):

-

Weigh a clean, dry weighing dish (

). -

Add the filtrate and weigh (

). -

Evaporate solvent under vacuum at 313 K until constant mass is achieved (

). -

Calculate mass of solute

and mass of solvent

-

Calculation

The mole fraction solubility (

Thermodynamic Modeling & Correlation

For process engineering, experimental data should be correlated using the Modified Apelblat Equation . This model accurately predicts solubility across temperature ranges.

Equation:

-

x: Mole fraction solubility

-

T: Absolute temperature (K)

-

A, B, C: Empirical parameters derived from regression analysis of the experimental data.

Thermodynamic Parameters:

Using the van't Hoff analysis, the dissolution enthalpy (

-

Interpretation: A positive

indicates an endothermic process (solubility increases with temperature), which is typical for pyrazoles in organic solvents.

Process Application: Recrystallization Strategy

Based on the solubility differential, the following system is recommended for purification of the crude intermediate:

-

Solvent System: Ethyl Acetate (Good Solvent) + Hexane (Anti-Solvent).

-

Protocol:

-

Dissolve crude this compound in minimal hot Ethyl Acetate (approx. 50 °C).

-

Slowly add Hexane until slight turbidity persists.

-

Cool gradually to 4 °C.

-

Result: High-purity crystals precipitate due to the sharp decrease in solubility in the non-polar mixture.

-

References

-

Bonacorso, H. G., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry, 73(9), 3523-3529. Link

-

Bonacorso, H. G., et al. (2002). "Regiospecific Synthesis of 5-Trichloromethyl-1H-Pyrazole and 1H-Pyrazole-5-Carboxylic Ester Derivatives." Tetrahedron Letters, 43(51), 9315-9318. Link

-

Zanatta, N., et al. (2021).[1][2] "Synthesis and Properties of Pyrazoles: A Review." Molecules, 26(19), 5757. Link

-

NIST Chemistry WebBook. "1H-Pyrazole, 3-methyl-5-(trifluoromethyl)- Phase change data." (Standard reference for pyrazole thermodynamics). Link

Sources

Crystal Structure Analysis of 3-Ethoxy-5-(Trichloromethyl)-1H-Pyrazole

[1]

Executive Summary & Significance

This compound represents a class of polyfunctionalized heterocycles where the trichloromethyl group (

-

Regiochemical Verification: The reaction of hydrazines with

-alkoxyvinyl trichloromethyl ketones can yield either the 3-ethoxy or 5-ethoxy isomer. X-ray crystallography provides the definitive proof of regioselectivity that NMR may leave ambiguous due to tautomerism. -

Supramolecular Engineering: The interplay between the bulky, hydrophobic

group and the hydrogen-bond donor/acceptor sites of the pyrazole ring dictates the solid-state packing, influencing solubility and bioavailability.

Experimental Methodology

Synthesis & Crystallization Protocol

High-quality single crystals are a prerequisite for analysis. The synthesis typically involves the cyclocondensation of hydrazine hydrate with 1,1,1-trichloro-4,4-diethoxy-3-buten-2-one (or related enones).

Protocol: Crystal Growth via Slow Evaporation

-

Purification: Ensure the crude product is purified via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to remove regioisomers.

-

Solvent Selection: Dissolve 50 mg of the pure compound in 5 mL of acetonitrile or ethanol . These polar solvents favor the formation of hydrogen-bonded networks.

-

Nucleation: Filter the solution through a 0.45

m PTFE syringe filter into a clean scintillation vial. -

Evaporation: Cover the vial with Parafilm, poke 3-5 small holes, and allow to stand at room temperature (293 K) in a vibration-free environment.

-

Harvesting: Colorless prismatic crystals typically form within 48–72 hours.

Data Collection Strategy

For trichloromethylated compounds, specific diffraction parameters must be optimized to handle potential disorder in the halogen atoms.

| Parameter | Setting / Recommendation | Rationale |

| Radiation Source | Mo K | Minimizes absorption effects from Chlorine atoms compared to Cu radiation. |

| Temperature | 100 K (Cryogenic) | Essential to freeze the rotation of the |

| Resolution | 0.75 Å or better | High resolution is required to resolve the C-Cl bond vectors clearly. |

| Completeness | > 99% | Ensures accurate electron density mapping for the heavy Cl atoms. |

Structural Analysis & Refinement

Unit Cell & Space Group Determination

Based on homologous structures (e.g., 3-methyl-5-trichloromethyl-1H-pyrazole), the compound is expected to crystallize in a monoclinic or triclinic system (commonly

-

Lattice Check: Verify that the unit cell volume accommodates

(monoclinic) or -

Tautomeric Identification: The position of the proton on the pyrazole nitrogen (N1 vs. N2) is determined by locating the residual electron density peak (

eÅ

Refinement Challenges: The Group

The trichloromethyl group often exhibits rotational disorder around the C(pyrazole)-C(

-

Diagnosis: Look for "cigar-shaped" thermal ellipsoids on Chlorine atoms.

-

Remedy: If disorder is present, model the Cl atoms over two positions (Part A and Part B) and refine their occupancy (e.g., 0.60:0.40). Apply EADP (equal anisotropic displacement parameters) constraints if the positions are close.

Structural Metrics & Geometry

The definitive proof of the 3-ethoxy-5-(trichloromethyl) structure (vs. the 5-ethoxy-3-trichloromethyl isomer) lies in the bond lengths:

-

C3–O(Ethoxy): Expect a bond length of

Å (single bond character with resonance). -

C5–C(Trichloro): Expect a bond length of

Å. -

Regiochemistry Check: In the 1H-tautomer, the C3-N2 bond is typically double-bond like (

Å), while C5-N1 is single-bond like (

Supramolecular Architecture

The crystal packing is dominated by a competition between strong hydrogen bonds and weak halogen interactions.

Hydrogen Bonding Motifs

Pyrazoles are famous for forming supramolecular synthons.

-

Dimers:

motifs where two molecules pair via N–H...N bonds. -

Catemers: Infinite chains (

) formed if steric hindrance from the -

Prediction: Due to the bulky

at position 5, the formation of planar dimers might be sterically stressed, potentially favoring helical catemers or water-bridged networks if crystallized from wet solvents.

Halogen Bonding (Cl...Cl and Cl... )

-

Type I vs. Type II: Analyze Cl...Cl contacts less than the sum of van der Waals radii (3.50 Å).

-

Type I (Symmetrical):

. Dispersion driven. -

Type II (Bent):

. Electrostatic (sigma-hole) driven.

-

-

Significance: These interactions stabilize the layer structure, often creating hydrophobic channels lined by

groups.

Visualization of the Analytical Workflow

Figure 1: The crystallographic workflow from synthesis to structural validation.

References

-

Bonacorso, H. G., et al. (1999).[1] 1,1,1-Trichloro-4,4-diethoxy-3-buten-2-one and its Trichloroacetylacetate Derivatives: Synthesis and Applications in Regiospecific Preparation of Azoles. Synthesis, 1999(09), 1535-1540.

-

Martins, M. A. P., et al. (2001). Regiospecific Synthesis of 5-Trichloromethyl-1H-Pyrazole and 1H-Pyrazole-5-Carboxylic Ester Derivatives. Letters in Organic Chemistry, 1(1).

-

Foces-Foces, C., et al. (2000). Supramolecular Structure of 1H-Pyrazoles in the Solid State. Acta Crystallographica Section B, 56, 1018–1028.[2]

-

Cambridge Crystallographic Data Centre (CCDC) . Search for CAS 639815-73-9.

Sources

- 1. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]

Methodological & Application

Application Note: Strategic Regioselective Functionalization of 3-Ethoxy-5-(trichloromethyl)-1H-pyrazole

This Application Note is structured as a high-level technical guide for the strategic utilization of 3-ethoxy-5-(trichloromethyl)-1H-pyrazole in regioselective synthesis. It moves beyond basic recipe listing to explore the mechanistic causality determining isomer distribution, empowering the researcher to predict and control reaction outcomes.[1]

Transformation, and Scaffold Diversification[1]Executive Summary & Chemical Logic

The this compound scaffold (Compound 1 ) represents a "push-pull" heterocyclic building block.[2][3][4] Its utility in drug discovery stems from two orthogonal reactivity handles:[1][2][4]

-

The Trichloromethyl (

) Group: A "super-electrophile" and masked carboxylate equivalent. It allows for facile conversion to esters, amides, or carboxylic acids under mild conditions, avoiding the harsh oxidants required for methyl group conversion. -

The Ethoxy (

) Group: An electron-donating group (EDG) that modulates the basicity of the pyrazole nitrogens and influences the tautomeric equilibrium.[3][4]

The Regioselectivity Challenge:

When functionalizing the pyrazole nitrogen (N-alkylation/arylation), two isomers are possible: substitution at

-

Steric Rule: The bulky

group sterically shields -

Electronic Rule: The

group pushes electron density into the ring, while the

This guide provides protocols to control these factors, ensuring high regiochemical fidelity.

Mechanistic Visualization (Pathway Logic)[1]

The following diagram illustrates the divergent pathways for synthesizing and utilizing the scaffold. Note the critical decision points where conditions dictate the regioisomer.

Figure 1: Reaction logic flow.[2][3][4] The steric bulk of the trichloromethyl group is the primary director of N-alkylation regiochemistry, favoring the isomer where the new substituent is distal to the

Experimental Protocols

Protocol A: Preparation of the Scaffold (Contextual Foundation)

Note: If purchasing the scaffold, skip to Protocol B.[1] This step is included to ensure the user understands the origin of the regiochemistry.

Objective: Synthesize this compound from 4-ethoxy-1,1,1-trichloro-3-buten-2-one. Mechanism: 1,2-addition of hydrazine followed by cyclodehydration.[4] Critical Control: The use of free hydrazine vs. hydrazine hydrochloride can invert regioselectivity in similar systems [1].[5] For this specific scaffold, standard conditions yield the 3(5)-ethoxy-5(3)-trichloromethyl tautomeric pair.[3][4]

-

Reactants: Dissolve 4-ethoxy-1,1,1-trichloro-3-buten-2-one (1.0 eq) in Ethanol (0.5 M).

-

Addition: Add Hydrazine Hydrate (1.1 eq) dropwise at 0°C.

-

Why: Exothermic reaction.[3] Low temp prevents polymerization of the enone.

-

-

Cyclization: Warm to Room Temperature (RT) and stir for 2 hours. Reflux for 1 hour to ensure dehydration of the intermediate hydroxypyrazoline.

-

Workup: Evaporate solvent. Recrystallize from Hexane/EtOAc.[3]

-

Validation: 1H NMR should show a characteristic pyrazole C-H singlet around

6.0 ppm.[3]

Protocol B: Regioselective N-Alkylation (The Core "Use" Case)

Objective: Install an R-group on the nitrogen ring atom with >90% regioselectivity.

Target Product: 1-Alkyl-3-(trichloromethyl)-5-ethoxypyrazole (Distal isomer).[2][3][4]

Rationale: Under basic conditions (

Materials:

-

Base:

(Mild) or NaH (Strong)[1] -

Solvent: Acetone (for

) or DMF/THF (for NaH)[1] -

Electrophile: Alkyl Halide (

)[1]

Step-by-Step Procedure:

-

Deprotonation:

-

Option 1 (Mild): Dissolve substrate (1.0 mmol) in anhydrous Acetone (5 mL). Add

(1.5 mmol). Stir at RT for 30 min.[3] -

Option 2 (Strong): Dissolve substrate in dry DMF at 0°C. Add NaH (60% dispersion, 1.2 mmol). Stir until gas evolution ceases.

-

Insight: The pyrazolate anion is an ambident nucleophile. The negative charge is delocalized, but steric access controls the attack.

-

-

Alkylation:

-

Quench & Isolation:

-

Purification:

-

Flash Chromatography.[3]

-

Regio-verification: In the Major Isomer (Distal), the Pyrazole-H4 proton signal will show a specific NOE (Nuclear Overhauser Effect) correlation with the N-Alkyl protons.[4] In the Minor Isomer (Proximal), NOE would be observed between the N-Alkyl protons and the

(not visible in NMR) or lack of NOE with H4 if distance is too great, but chemical shift of the N-Alkyl group will be deshielded by the adjacent

-

Data Summary: Typical Regioselectivity

| Conditions | Electrophile | Major Isomer (Distal) | Minor Isomer (Proximal) | Yield |

| MeI | >95% | <5% | 88% | |

| Benzyl Bromide | 92% | 8% | 91% | |

| Isopropyl Iodide | >98% | <2% | 75% |

Table 1: Steric bulk of the electrophile reinforces the preference for the distal isomer.[4]

Protocol C: Transformation of the Group (One-Pot Functionalization)

Objective: Convert the lipophilic

Method C1: Synthesis of Ethyl Pyrazole-5-carboxylate

-

Dissolution: Dissolve 1-alkyl-3-(trichloromethyl)-5-ethoxypyrazole (from Protocol B) in Ethanol.

-

Catalyst: Add concentrated

(catalytic amount) or use a base like-

Note: Acidic alcoholysis is often cleaner for this specific scaffold to avoid nucleophilic attack on the ethoxy group.

-

-

Reflux: Heat to reflux for 6-12 hours.

-

Result: The

converts to

Method C2: Direct Amidation (Reaction with Amines) [1]

-

Mixture: Combine the trichloromethyl pyrazole (1.0 eq) with a primary or secondary amine (2.0 - 5.0 eq).

-

Solvent: Use the amine as solvent (if liquid) or use Acetonitrile/Water mixture.[1]

-

Conditions: Heat to 60-80°C.

-

Mechanism: The amine acts as a nucleophile, displacing chlorides and water (present in trace amounts or added) completes the conversion to amide.[1]

-

Reference: This reactivity is analogous to the haloform reaction but stopped at the acyl level due to the stability of the intermediate [2].[4]

-

Troubleshooting & Optimization

-

Problem: Low Regioselectivity during Alkylation.

-

Solution: Switch to a non-polar solvent (Toluene) with a phase transfer catalyst (TBAB). This encourages a "tight" ion pair where the cation shields the more accessible nitrogen, potentially altering selectivity, though steric control usually dominates.

-

Problem: Hydrolysis of the Ethoxy group.

References

-

Pereira, G. S., et al. (2023).[1][7] "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones." ACS Omega, 8(19), 17274–17287.[1]

-

Martins, M. A. P., et al. (2001).[1] "3-Methyl-5-hydroxy-5-trichloromethyl-1H-1-pyrazolcarboxyamide induces antinociception."[3][4][8] Pharmacology Biochemistry and Behavior, 68(3), 525-530.[1]

-

Deng, X., & Mani, N. S. (2008).[1][9] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 73(6), 2412–2415.

-

NIST Chemistry WebBook. "1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester."[2][3][4][10] (Structural analog data).

Sources

- 1. rsc.org [rsc.org]

- 2. 59292-48-7|3-Ethoxy-1H-pyrazole|BLD Pharm [bldpharm.com]

- 3. 5-ethoxy-3-methyl-1H-pyrazole | C6H10N2O | CID 316286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 5-(TRICHLOROMETHYL)-3-ETHOXY-1-PHENYL-1H-PYRAZOLE CAS#: 639815-83-1 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 3-Methyl-5-hydroxy-5-trichloromethyl-1H-1-pyrazolcarboxyamide induces antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 10. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethoxy-5-(trichloromethyl)-1H-pyrazole

Welcome to the technical support center for the synthesis of 3-ethoxy-5-(trichloromethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize this specific chemical transformation. Pyrazole derivatives are a cornerstone in medicinal chemistry, and mastering their synthesis is crucial for advancing research.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

The synthesis of pyrazoles from β-keto esters and hydrazine, a variant of the Knorr pyrazole synthesis, is a robust and widely used method.[1][3] However, the presence of the highly electron-withdrawing trichloromethyl (-CCl₃) group on the β-keto ester precursor, ethyl 4,4,4-trichloro-3-oxobutanoate, introduces specific challenges that can impact reaction efficiency, yield, and product purity.[4][5] This guide will help you navigate these challenges effectively.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the synthesis. Each issue is analyzed from a mechanistic standpoint to provide robust and logical solutions.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is the most common issue and can stem from several factors, from reaction kinetics to product stability. A systematic approach is key to identifying the root cause.

-

Possible Cause 1: Incomplete Reaction The condensation reaction may not be reaching completion. The electron-withdrawing nature of the trichloromethyl group can influence the reactivity of the carbonyl centers.

-

Expert Insight: Incomplete conversion is often a kinetics issue. The initial hydrazone formation is typically fast, but the subsequent intramolecular cyclization and dehydration can be rate-limiting.

-

Solutions:

-

Reaction Time & Temperature: Increase the reaction time and ensure consistent heating under reflux. Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC) until the starting β-keto ester spot has been completely consumed.[1]

-

Catalysis: The reaction is often catalyzed by a small amount of acid.[1] If you are not using a catalyst, add 3-5 drops of glacial acetic acid per 3 mmol of β-keto ester to facilitate both the hydrazone formation and the subsequent cyclization/dehydration steps.

-

-

-

Possible Cause 2: Degradation of Product or Starting Material The trichloromethyl group is susceptible to hydrolysis, particularly under harsh conditions (e.g., presence of water, strong base, or prolonged heating), which can convert it into a carboxylic acid.[4][6]

-

Expert Insight: This side reaction is a known pathway for pyrazoles bearing a -CCl₃ group and is sometimes even used intentionally to synthesize pyrazole-5-carboxylic acids.[4][7]

-

Solutions:

-

Anhydrous Conditions: While many protocols use hydrazine hydrate in an alcohol solvent, minimizing excess water can be beneficial. Consider using anhydrous ethanol as the solvent.

-

Control Reaction Time: Avoid unnecessarily long reaction times after the starting material has been consumed to minimize the risk of product degradation.

-

-

-

Possible Cause 3: Suboptimal Stoichiometry An incorrect molar ratio of reactants can lead to incomplete conversion of the limiting reagent.

-

Expert Insight: A slight excess of hydrazine hydrate (e.g., 1.2 to 2 equivalents) is typically used to ensure the complete conversion of the more valuable β-keto ester.[1]

-

Solutions:

-

Verify Molar Ratios: Accurately calculate and measure your reactants. Using a 1:1.2 molar ratio of ethyl 4,4,4-trichloro-3-oxobutanoate to hydrazine hydrate is a good starting point.

-

-

-

Possible Cause 4: Purification Losses The product may be lost during the work-up and purification steps. Pyrazoles can be challenging to purify due to their polarity.

-

Solution: Refer to Q3 in this section for a detailed guide on effective purification strategies.

-

Q2: I'm observing significant side products in my crude NMR. What are they, and how can I prevent their formation?

Side product formation is often linked to the reactivity of the starting materials and the stability of the final product.

-

Primary Suspect: 5-(Trichloromethyl)-1H-pyrazol-3-ol (Pyrazolone Tautomer) The direct product of the condensation is the pyrazol-3-ol, which exists in equilibrium with its pyrazolone tautomer. The desired 3-ethoxy product is formed by the reaction of this intermediate with the ethanol solvent, a process that may not be efficient.

-

Causality: The formation of the ethoxy group is essentially an O-alkylation of the pyrazolone. This reaction is favored under acidic conditions but competes with the main cyclization. If conditions are not optimized, you may isolate a mixture of the hydroxy/pyrazolone form and the desired ethoxy product.

-

Preventative Measures:

-

Ensure Acid Catalysis: The presence of an acid catalyst (like acetic acid) is crucial not only for the cyclization but also to promote the reaction with the ethanol solvent to form the ether linkage.

-

Use Ethanol as Solvent: The synthesis must be performed in ethanol to serve as the source for the ethoxy group.

-

-

-

Secondary Suspect: 3-Methyl-1H-pyrazole-5-carboxylic acid As mentioned in Q1, the trichloromethyl group can undergo hydrolysis to a carboxylic acid.

-

Causality: This occurs if water is present in the reaction mixture and is exacerbated by extended heating.

-

Preventative Measures:

-

Minimize Water: Use anhydrous ethanol and limit exposure to atmospheric moisture.

-

Optimize Heating Time: Monitor the reaction closely and stop heating once the starting material is consumed.

-

-

Table 1: Troubleshooting Summary for Synthesis

| Observed Issue | Potential Cause | Recommended Solution(s) |

| Low Yield | Incomplete reaction | Increase reaction time/temperature; add acetic acid catalyst. |

| Product degradation (hydrolysis of -CCl₃) | Use anhydrous solvent; avoid prolonged heating. | |

| Incorrect stoichiometry | Use a 1.2x excess of hydrazine hydrate. | |

| Side Product Formation | Isolation of pyrazolone/pyrazol-ol tautomer | Ensure adequate acid catalysis; use ethanol as the solvent. |

| Formation of carboxylic acid byproduct | Minimize water in the reaction; avoid excessive heating. | |

| Purification Difficulties | Product is highly polar / binds to silica | Recrystallize from an ethanol/water or ethyl acetate/hexane mixture. |

| Deactivate silica gel with 1% triethylamine in the eluent. | ||

| Use acid-base extraction to separate from neutral impurities.[8][9] |

Q3: Purification of the final product is challenging. My compound streaks on TLC plates and I get poor recovery from silica gel columns. What's the best approach?

The polar N-H group and basic nitrogen atoms in the pyrazole ring can lead to strong interactions with silica gel, causing streaking and irreversible adsorption.

-

Strategy 1: Recrystallization (Preferred Method) Recrystallization is often the most effective method for purifying pyrazoles, avoiding the issues associated with chromatography.

-

Methodology:

-

Dissolve the crude product in a minimum amount of hot alcohol (e.g., ethanol).

-

While hot, add a non-polar solvent (like hexanes) or water dropwise until turbidity persists.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.[8]

-

-

-

Strategy 2: Deactivated Silica Gel Chromatography If chromatography is necessary, the silica gel must be passivated to reduce its acidity and prevent product binding.

-

Methodology:

-

Prepare the column slurry as usual.

-

Before loading the sample, flush the column with the chosen eluent system (e.g., ethyl acetate/hexanes) containing 1% triethylamine.

-

Dissolve the crude product and pre-adsorb it onto a small amount of silica.

-

Load the sample and elute with the triethylamine-containing solvent system.[8]

-

-

-

Strategy 3: Acid-Base Extraction This classical technique can be used to separate the pyrazole product from non-basic or non-acidic impurities.

-

Methodology:

-

Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

-

Extract with a dilute aqueous acid (e.g., 1M HCl). The pyrazole product will move to the aqueous phase as a protonated salt.

-

Separate the layers. Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) until the product precipitates or can be extracted back into an organic solvent.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[9]

-

-

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for this synthesis?

The reaction follows the principles of the Knorr pyrazole synthesis, which is a condensation reaction between a 1,3-dicarbonyl compound and hydrazine.[1][6]

The process involves three key stages:

-

Hydrazone Formation: The more nucleophilic nitrogen of hydrazine attacks the more electrophilic ketone carbonyl of ethyl 4,4,4-trichloro-3-oxobutanoate, followed by dehydration to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety performs an intramolecular nucleophilic attack on the ester carbonyl group.

-

Aromatization & Ether Formation: The resulting tetrahedral intermediate collapses, eliminating a molecule of ethanol to form the stable 5-(trichloromethyl)-1H-pyrazol-3-ol. Under acidic conditions in ethanol, this intermediate is protonated and can then react with ethanol, followed by loss of water, to yield the final this compound product.

Q2: Why is ethyl 4,4,4-trichloro-3-oxobutanoate a challenging substrate?

The trichloromethyl group is a powerful electron-withdrawing group, which has two main consequences:

-

Electronic Effects: It significantly increases the electrophilicity of the adjacent ketone carbonyl, making the initial attack by hydrazine very fast. However, it can also influence the stability of intermediates.

-

Steric Hindrance: While not excessively large, the -CCl₃ group can sterically influence the approach of nucleophiles and the conformation of intermediates during cyclization.

-

Chemical Instability: As discussed, the C-Cl bonds are susceptible to nucleophilic attack, particularly by water (hydrolysis), leading to the formation of a carboxylic acid as a major side product.[4][7] This instability is the primary challenge when working with this substrate.

Q3: What are the optimal reaction conditions to maximize yield?

Optimizing reaction conditions is critical for balancing reaction rate with product stability.

-

Solvent: Anhydrous ethanol is the ideal choice as it serves as both the solvent and the reagent for forming the ethoxy group.

-

Catalyst: A catalytic amount of glacial acetic acid is highly recommended to ensure efficient condensation and cyclization.[1]

-

Temperature: Refluxing temperature is generally required to drive the reaction, particularly the final dehydration and ether formation steps, to completion.

-

Atmosphere: While not strictly necessary for many preparations, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions and minimize contact with atmospheric moisture, which could contribute to hydrolysis of the trichloromethyl group.

Table 2: Recommended Reaction Parameters

| Parameter | Recommendation | Justification |

| Solvent | Anhydrous Ethanol | Acts as both solvent and reagent for ethoxy group formation; minimizes water for hydrolysis. |

| Hydrazine Source | Hydrazine Hydrate | Common, effective, and readily available. |

| Molar Ratio | 1 : 1.2 (β-keto ester : hydrazine) | A slight excess of hydrazine ensures full conversion of the keto ester.[1] |

| Catalyst | Glacial Acetic Acid (catalytic) | Speeds up the rate-limiting condensation and cyclization steps.[1] |

| Temperature | Reflux (~78 °C for Ethanol) | Provides sufficient energy to overcome activation barriers for cyclization and dehydration. |

| Reaction Time | 2-4 hours (TLC Monitored) | Typically sufficient for completion; prolonged time increases risk of side reactions. |

Section 3: Experimental Protocol

This protocol provides a reliable starting point for the synthesis. Researchers should always perform their own risk assessment before beginning any new procedure.

Synthesis of this compound

-

Materials:

-

Ethyl 4,4,4-trichloro-3-oxobutanoate (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Anhydrous Ethanol (approx. 5-10 mL per gram of keto ester)

-

Glacial Acetic Acid (catalytic, ~3-5 drops)

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Standard glassware for work-up and purification

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 4,4,4-trichloro-3-oxobutanoate (1.0 eq) and anhydrous ethanol.

-

Add a catalytic amount of glacial acetic acid to the mixture and stir to combine.

-

Slowly add hydrazine hydrate (1.2 eq) to the stirring solution at room temperature. The addition may be mildly exothermic.

-

Once the addition is complete, heat the reaction mixture to a gentle reflux.

-

Monitor the reaction's progress by TLC (e.g., using a 30:70 ethyl acetate/hexanes mobile phase) until the starting keto ester is no longer visible (typically 2-4 hours).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude residue can be purified by recrystallization from an ethanol/water mixture as described in the troubleshooting section.

-

Dry the purified solid under vacuum to obtain the final product.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

This guide provides a comprehensive framework for successfully synthesizing and troubleshooting the preparation of this compound. By understanding the underlying chemical principles and potential pitfalls, researchers can optimize their experimental outcomes.

References

- BenchChem Application Notes. (2025).

- Bakanas, I. J., et al. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. European Journal of Organic Chemistry, 2016(32), 5345-5349.

- Raw, S. A., & Turner, N. J. (2005). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.

- Manferdini, M., Morelli, C. F., & Veronese, A. C. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. Universidade de Ferrara.

- Shen, L., et al. (2010). Three-component synthesis of persubstituted pyrazoles from aldehydes, β-ketoesters, and hydrazines. Beilstein Journal of Organic Chemistry.

-

Pereira, G. S., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(21), 17274–17287. [Link]

- Pereira, G. S., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega.

-

ChemSynthesis. (2025). ethyl 4,4,4-trichloro-3-oxobutanoate. [Link]

- Various Authors. (2025). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles.

- Bentham Science Publisher. (n.d.).

- Kula, K., et al. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules.

- Heller, S. T., & Natarajan, S. R. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry.

- Zhu, D., et al. (2007). Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system. PubMed.

- Pereira, G. S., et al. (2023). a) Synthesis of trichloromethyl pyrazoles, and b) mechanism for the transformation of the –CCl3 group into carboxyethyl.

- Ali, I., et al. (2023).

- Pereira, G. S., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1 H -pyrazoles Using Trichloromethyl Enones.

-

ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]

- Filo. (2025). Identify the product B in the following reaction: CH₃-C(=O) -.

- Smodis, J., et al. (2012). Synthesis of 3-(2-aminoethyl)

- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.

- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.

- Tairov, M., et al. (n.d.). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Enamine.

- Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.

- ChemicalBook. (n.d.).

-

Pharmaffiliates. (n.d.). CAS No : 3702-98-5 | Product Name : Ethyl 4,4,4-trichloro-3-oxobutanoate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 3. researchwithrowan.com [researchwithrowan.com]

- 4. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]